molecular formula C14H20O B12090035 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL

2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL

Cat. No.: B12090035
M. Wt: 204.31 g/mol
InChI Key: ZVFBHASLFZOXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL is an organic compound with the molecular formula C14H20O It belongs to the class of cyclohexanols and is characterized by a cyclohexane ring substituted with a methyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of 3-methyl-2-cyclohexen-1-one using sodium borohydride. Another method includes the reaction of cyclohexene with methyl vinyl ketone, catalyzed by a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.

Scientific Research Applications

2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-1-(3-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-11-6-5-8-13(10-11)14(15)9-4-3-7-12(14)2/h5-6,8,10,12,15H,3-4,7,9H2,1-2H3

InChI Key

ZVFBHASLFZOXOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CC(=C2)C)O

Origin of Product

United States

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